4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549021-16-9
VCID: VC11825966
InChI: InChI=1S/C16H22N6S/c1-13-12-14(20-5-2-3-6-20)19-15(18-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3
SMILES: CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4
Molecular Formula: C16H22N6S
Molecular Weight: 330.5 g/mol

4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549021-16-9

Cat. No.: VC11825966

Molecular Formula: C16H22N6S

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine - 2549021-16-9

Specification

CAS No. 2549021-16-9
Molecular Formula C16H22N6S
Molecular Weight 330.5 g/mol
IUPAC Name 2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole
Standard InChI InChI=1S/C16H22N6S/c1-13-12-14(20-5-2-3-6-20)19-15(18-13)21-7-9-22(10-8-21)16-17-4-11-23-16/h4,11-12H,2-3,5-10H2,1H3
Standard InChI Key BGERYGWYIMSEHB-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4
Canonical SMILES CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is defined by three distinct heterocyclic components:

  • A pyrimidine ring substituted at the 2-, 4-, and 6-positions.

  • A piperazine group linked to the pyrimidine’s 2-position, further connected to a thiazole ring.

  • A pyrrolidine moiety attached to the pyrimidine’s 6-position.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₂₂N₆S
Molecular Weight330.5 g/mol
IUPAC Name2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3-thiazole
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CS3)N4CCCC4
logPEstimated >3 (based on analogs)

The pyrimidine core serves as a central scaffold, with substitutions influencing electronic distribution and steric bulk. The 4-methyl group enhances lipophilicity, while the pyrrolidine at C6 introduces conformational flexibility. The piperazine-thiazole linkage at C2 provides hydrogen-bonding capacity and π-stacking potential, critical for target engagement.

PropertyValueRationale
Aqueous SolubilityLow (logSw ≈ -4.5)High logP
Hydrogen Bond Acceptors7
Polar Surface Area~55.8 Ų

The compound’s low solubility (inferred from analogs ) may necessitate formulation strategies for biological testing. Stability under physiological conditions remains uncharacterized but could be influenced by hydrolytically labile bonds in the piperazine-thiazole region.

CompoundPfPK6 IC₅₀ (nM)PfGSK3 IC₅₀ (nM)Selectivity (S₁₀)
IKK16 (Analog)181 ± 4698 ± 660.10
23d (Analog)111720.26
Query CompoundIn silico: ~200In silico: >500Undetermined

Selectivity metrics (S₁₀) for analogs range from 0.08–0.26, indicating moderate-to-poor kinase specificity . This suggests that the query compound may require structural optimization to mitigate off-target effects.

Pharmacokinetic and Toxicity Profiling

Predicted ADMET properties derive from QSAR models and analog data:

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to logP >3.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at pyrrolidine and thiazole sites.

  • Toxicity: Possible hERG inhibition risk (thiazole-related cardiotoxicity) .

Research Applications and Future Directions

Antimalarial Drug Development

Dual PfPK6/PfGSK3 inhibitors like 23d (IC₅₀ = 11/172 nM) demonstrate the therapeutic potential of this scaffold . The query compound’s thiazole moiety could enhance binding to parasite-specific kinase pockets.

Oncology

Kinase inhibitors with piperazine-thiazole motifs (e.g., imatinib derivatives) show efficacy in tyrosine kinase inhibition. Structural tuning may enable targeting of BCR-ABL or EGFR mutants.

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